Vibi B
Description
The term "Vibi B" appears in multiple contexts across the provided evidence, but none explicitly define it as a standalone chemical or biological compound. Instead, "VIBI" is referenced in three distinct fields:
- Thermodynamic Systems: In quantum mechanics, $ \tilde{V}i bi(t) $ represents subsystem-bath interactions in many-body systems, where $ Vi $ and $ bi(t) $ denote coupling operators and bath variables, respectively .
- Biomedical Research: Ventilator-Induced Brain Injury (VIBI) refers to neurological damage in preterm infants caused by mechanical ventilation, linked to lung purinoceptor activation and ATP signaling .
- Machine Learning: The Variational Information Bottleneck for Interpretation (VIBI) is a post-hoc explainability method for black-box models, prioritizing concise yet comprehensive feature selection .
For the purpose of this analysis, we assume "this compound" refers to VIBI in the biomedical context (ventilator-induced brain injury), given its relevance to compound-like mechanisms (e.g., ATP signaling pathways, pharmacological interventions).
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GLPVCGETCFGGTCNTPGCTCSYPICTRN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds/Mechanisms
Table 1: Key Compounds/Mechanisms Associated with VIBI
Key Research Findings
ATP Antagonists vs. Anesthetics: Iso-PPADS reduced VIBI by normalizing hippocampal pAKT/AKT ratios, mirroring the protective effects of intratracheal lidocaine. However, iso-PPADS avoids systemic side effects associated with lidocaine, such as cardiovascular depression . Limitation: Both compounds require further pharmacokinetic studies to optimize dosing for preterm infants.
Comparison with Other Neuroprotective Agents :
- Compounds like erythropoietin (EPO) and melatonin show efficacy in hypoxic brain injury but lack evidence in VIBI-specific models. VIBI’s unique etiology (mechanical ventilation-triggered ATP release) necessitates targeted interventions .
Biomarker Pathways :
- The cleaved PARP-1/PARP-1 ratio , a marker of apoptosis, remains unchanged in iso-PPADS-treated subjects, unlike in untreated VIBI models. This contrasts with caspase-3 activation , which is broadly implicated in neuronal apoptosis across brain injuries .
Discussion
- Mechanistic Specificity : VIBI’s dependence on ATP-P2X interactions distinguishes it from other brain injuries (e.g., hypoxic-ischemic encephalopathy), requiring compounds that modulate purinergic signaling rather than general neuroprotectants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
